

"4-Ethyl-4'-ethynyl-1,1'-biphenyl" CAS number and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethyl-4'-ethynyl-1,1'-biphenyl**

Cat. No.: **B1373545**

[Get Quote](#)

An In-depth Technical Guide to **4-Ethyl-4'-ethynyl-1,1'-biphenyl**: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of **4-Ethyl-4'-ethynyl-1,1'-biphenyl**, a key organic intermediate in materials science and medicinal chemistry. The document details the compound's identification, properties, and a field-proven, two-step synthetic pathway. The synthesis leverages modern cross-coupling methodologies, beginning with a Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by a Sonogashira coupling to introduce the terminal alkyne functionality. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and authoritative references to ensure scientific integrity and reproducibility.

Compound Identification and Properties

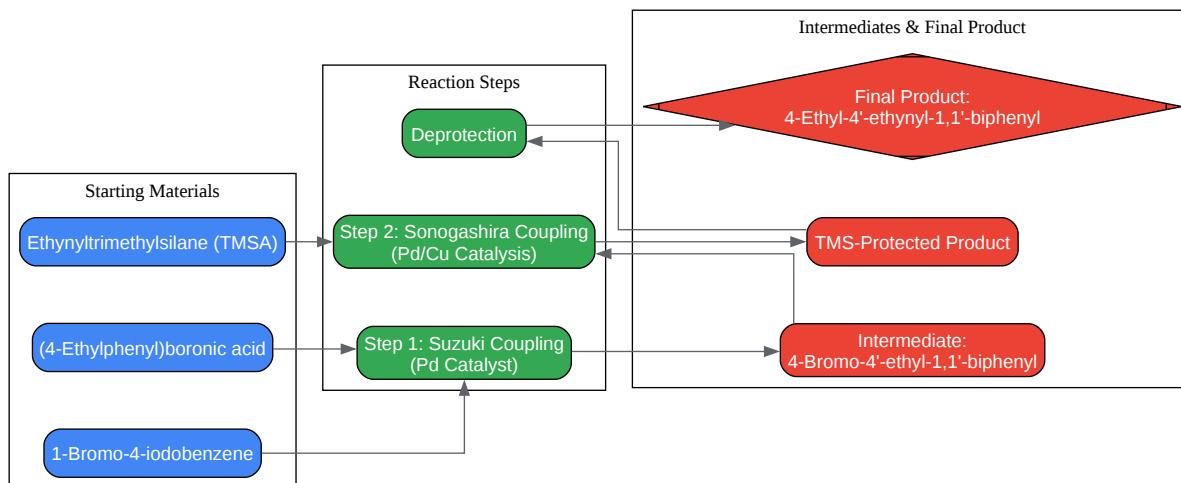
4-Ethyl-4'-ethynyl-1,1'-biphenyl is a functionalized aromatic compound whose rigid biphenyl core and reactive ethynyl group make it a valuable building block in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical molecules.^{[1][2]} ^[3] Its unique electronic and structural properties are derived from the specific arrangement of its substituents.^[4]

Identifier	Value	Source(s)
CAS Number	477587-89-6	[1] [5] [6] [7]
IUPAC Name	1-ethyl-4-(4-ethynylphenyl)benzene	[1] [5] [6]
Molecular Formula	C ₁₆ H ₁₄	[1] [2] [6]
Molecular Weight	206.29 g/mol	[1] [2]
Appearance	Colorless to pale yellow crystalline solid	[2]
Melting Point	~85-88 °C	[2]
Solubility	Soluble in organic solvents such as ether, methylene chloride, and benzene	[2]

Retrosynthetic Analysis and Strategy

The synthesis of **4-Ethyl-4'-ethynyl-1,1'-biphenyl** is most effectively approached through a convergent strategy that builds the molecule by forming key carbon-carbon bonds. The chosen pathway involves two sequential, high-yield palladium-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: To construct the 4-ethylbiphenyl skeleton, (4-ethylphenyl)boronic acid is coupled with a suitable haloarene, such as 1-bromo-4-iodobenzene. This reaction is selected for its high functional group tolerance and robust nature.
- Sonogashira Coupling: The terminal alkyne is installed onto the biphenyl core. The intermediate, 4-bromo-4'-ethyl-1,1'-biphenyl, is coupled with a protected acetylene source, such as ethynyltrimethylsilane (TMSA), followed by in-situ deprotection. This two-step sequence for the Sonogashira reaction is crucial for preventing the undesired homocoupling of the terminal alkyne.[\[8\]](#)

[Click to download full resolution via product page](#)

Overall two-step synthesis workflow.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl (Intermediate)

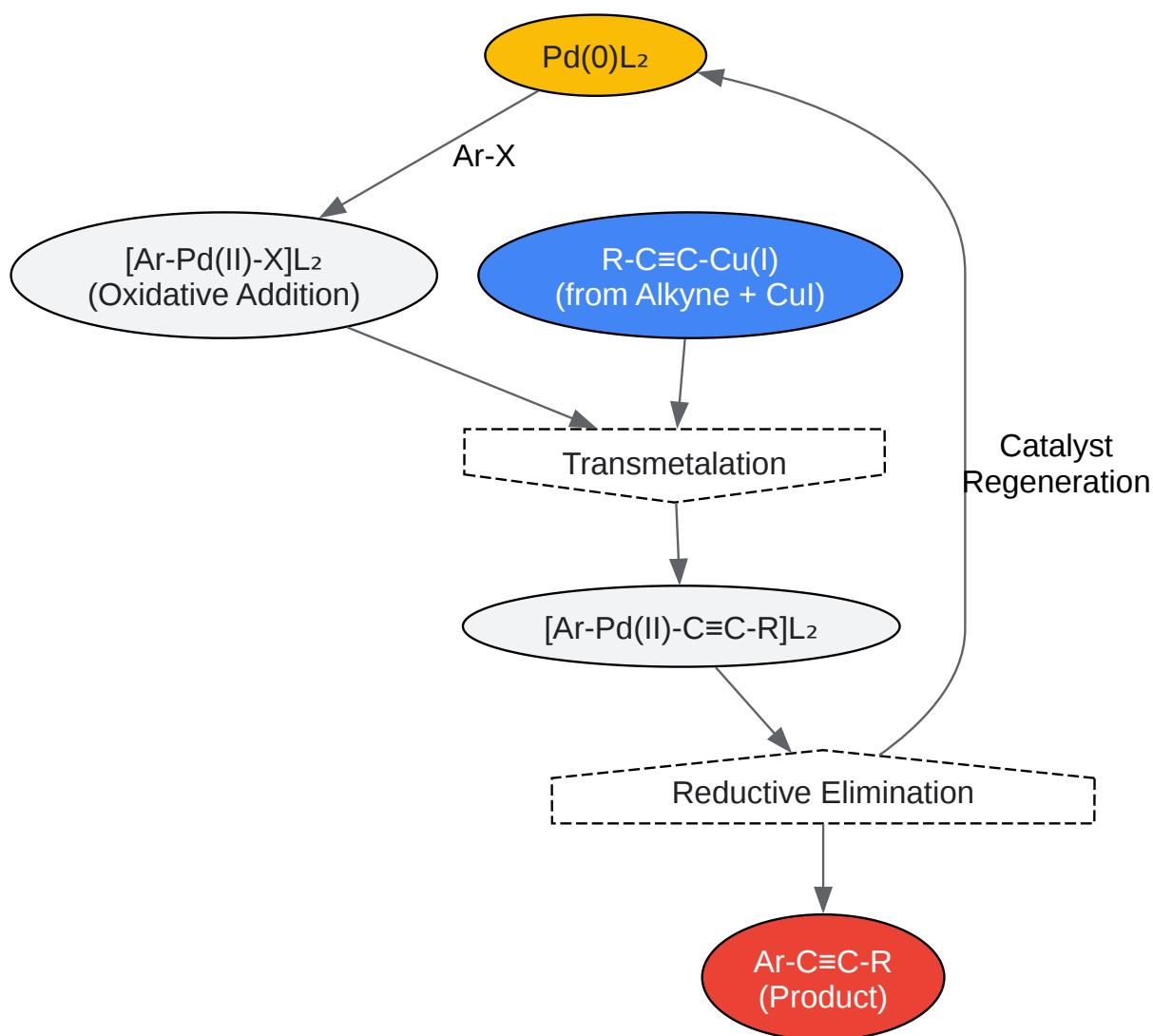
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of $C(sp^2)$ - $C(sp^2)$ bonds with high efficiency.^[9] The choice of a palladium catalyst and a suitable base is critical for driving the catalytic cycle forward. Here, we couple (4-ethylphenyl)boronic acid with 1-bromo-4-iodobenzene; the higher reactivity of the C-I bond ensures selective coupling at the iodo-position.

Experimental Protocol:

- Setup: To a 250 mL Schlenk flask under an inert nitrogen atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), (4-ethylphenyl)boronic acid (1.1 eq)[10][11], and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq).
- Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and ethanol (5 mL per mmol of halide), followed by a degassed 2M aqueous solution of sodium carbonate (Na_2CO_3) (3.0 eq).
- Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
- Workup: Cool the reaction mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Remove the solvent under reduced pressure. The crude product, 4-bromo-4'-ethyl-1,1'-biphenyl[3], can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a white solid.

Part 2: Synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl (Final Product)

The Sonogashira coupling reaction is the method of choice for forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne.[12][13][14] The reaction is co-catalyzed by palladium and copper(I) salts. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper(I) salt activates the alkyne, forming a copper(I) acetylide intermediate.[15]



[Click to download full resolution via product page](#)

Simplified catalytic cycle for Sonogashira coupling.

Experimental Protocol:

- Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et_3N) (2:1 v/v).

- Catalyst Addition: Add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) to the solution. The mixture should turn a pale yellow.
- Alkyne Addition: Slowly add ethynyltrimethylsilane (TMSA) (1.5 eq) dropwise to the reaction mixture at room temperature.
- Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.
- Deprotection: Upon completion, add a solution of potassium carbonate (K_2CO_3) (2.0 eq) in methanol to the reaction flask. Stir for an additional 2-4 hours at room temperature to cleave the trimethylsilyl (TMS) protecting group.
- Workup: Quench the reaction with saturated aqueous ammonium chloride (NH_4Cl) solution and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
- Purification: After solvent evaporation, purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford **4-Ethyl-4'-ethynyl-1,1'-biphenyl** as a white to off-white solid.

Safety and Handling

Standard laboratory safety protocols should be strictly followed.

- Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Triethylamine is corrosive and flammable. Organic solvents are flammable.
- Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and appropriate gloves are mandatory.
- Atmosphere: Reactions are conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.

Hazard statements for the final product include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[5]

Conclusion

This guide outlines a reliable and well-documented synthetic route to **4-Ethyl-4'-ethynyl-1,1'-biphenyl**. By employing a strategic combination of Suzuki-Miyaura and Sonogashira cross-coupling reactions, this valuable organic intermediate can be synthesized with high purity and in good yield. The detailed protocols and mechanistic explanations provided herein serve as a robust resource for researchers in materials science and pharmaceutical development, facilitating the advancement of complex molecular design and synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Ethyl-4'-ethynyl-1,1'-biphenyl | 477587-89-6 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. nbino.com [nbino.com]
- 4. Buy 4-Butyl-4'-ethynyl-1,1'-biphenyl [smolecule.com]
- 5. 4-Ethyl-4'-ethynyl-1,1'-biphenyl | 477587-89-6 [sigmaaldrich.com]
- 6. 4-Ethyl-4'-ethynyl-1,1'-biphenyl 97% | CAS: 477587-89-6 | AChemBlock [achemblock.com]
- 7. 4-Ethyl-4'-ethynyl-1,1'-biphenyl | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. nbino.com [nbino.com]
- 10. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 11. 4-Ethylphenylboronic acid | 63139-21-9 [chemicalbook.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. synarchive.com [synarchive.com]
- 15. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. ["4-Ethyl-4'-ethynyl-1,1'-biphenyl" CAS number and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1373545#4-ethyl-4-ethynyl-1-1-biphenyl-cas-number-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com